(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester
Description
Properties
IUPAC Name |
tert-butyl (2S)-2-(phenylmethoxycarbonylamino)hex-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-5-6-12-15(16(20)23-18(2,3)4)19-17(21)22-13-14-10-8-7-9-11-14/h5,7-11,15H,1,6,12-13H2,2-4H3,(H,19,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINMGAIULDFCAH-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC=C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC=C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target compound’s structure comprises three key elements:
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Chiral (2S)-amino acid backbone : Derived from L-glutamic acid or related precursors.
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Benzyloxycarbonyl (Cbz) protection : Introduced via carbamate formation.
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tert-Butyl ester and 5-hexenoic acid moiety : Achieved through esterification and olefin synthesis.
Retrosynthetic disconnections prioritize the tert-butyl ester and Cbz-protected amine as orthogonal protecting groups, enabling sequential deprotection during downstream applications.
Stepwise Synthetic Routes
Starting Materials and Initial Protection
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L-Glutamic acid derivative : (2S)-2-amino-5-hexenoic acid is prepared via enzymatic resolution or asymmetric synthesis.
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Cbz protection : The amine group is protected using benzyl chloroformate (Cbz-Cl) in a biphasic system (dichloromethane/water) with sodium bicarbonate, yielding (2S)-2-[[(benzyloxy)carbonyl]amino]-5-hexenoic acid.
tert-Butyl Ester Formation
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Reagents : tert-Butyl chloroformate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF).
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Conditions : Stirred at 0°C for 2 hours, followed by room temperature for 12 hours.
Key Data :
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Cbz-Cl, NaHCO₃, DCM/H₂O | 25 | 4 | 89 |
| 2 | Boc₂O, DMAP, THF | 0 → 25 | 14 | 91 |
Substrate Preparation
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Keto precursor : (R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester is synthesized via aldol condensation.
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Enzymatic reduction : Co-expressed ketoreductase and glucose dehydrogenase in whole-cell biocatalysts reduce the ketone to (3R,5R)-diol, demonstrating methodology relevant to chiral center formation.
Adaptation for Target Compound
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While enzymatic methods are less common for Cbz-protected compounds, this route highlights the potential for biocatalytic steps in related syntheses.
Critical Reaction Optimization
Stereochemical Integrity Preservation
Wittig Reaction
Dehydrohalogenation
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Base-induced elimination : Treatment of 5-bromohexanoate with DBU (1,8-diazabicycloundec-7-ene) in toluene at 80°C for 6 hours affords the 5-hexenoate derivative (82% yield).
Analytical Characterization and Validation
¹H-NMR (400 MHz, CDCl₃)
¹³C-NMR (101 MHz, CDCl₃)
Purity and Stability
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HPLC : >95% purity (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester group.
Deprotection: Hydrogenation with palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) can remove the benzyloxycarbonyl group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Hydrolysis: (2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic acid.
Deprotection: (2S)-2-amino-5-hexenoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Proteomics Research
(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester has been utilized in proteomics for the synthesis of specific peptide sequences. Its ability to protect amino groups during peptide synthesis makes it valuable for constructing complex peptide libraries used in drug discovery and biomolecular studies .
Collagen Cross-Linking Studies
This compound serves as a precursor in the synthesis of collagen cross-links such as pyridinoline. These studies are crucial for understanding the structural integrity of connective tissues and the biochemical pathways involved in tissue repair and regeneration .
Antitumor Activity Research
Recent studies have indicated that compounds related to (2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid may exhibit antitumor properties. Research focusing on derivatives of this compound aims to explore their efficacy against various cancer cell lines, contributing to the development of novel therapeutic agents .
Case Study 1: Peptide Synthesis
A study demonstrated the successful use of this compound in synthesizing a peptide that mimics a natural hormone. The peptide exhibited enhanced biological activity compared to its unmodified counterpart, showcasing the importance of protecting groups in peptide synthesis.
Case Study 2: Collagen Research
In another investigation, researchers synthesized collagen cross-links using this compound as a starting material. The study highlighted its role in stabilizing collagen structures, which are essential for maintaining skin elasticity and joint health.
Mechanism of Action
The mechanism of action of (2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. These protecting groups can be removed under specific conditions to yield the desired peptide.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- The target compound’s 5-hexenoic acid backbone provides a conjugated double bond, enabling reactions like Michael additions or cross-metathesis, unlike saturated analogs .
- Oxazolidine-containing derivatives (e.g., ) introduce conformational constraints absent in the linear target compound, altering solubility and bioactivity .
- Ethyl ester analogs () exhibit lower hydrolytic stability compared to tert-butyl esters, limiting their utility in prolonged synthetic steps .
Key Findings :
- NMR data for tert-butyl (δ ~1.37 ppm) and aromatic protons (δ ~6.7–6.9 ppm) are consistent across analogs, aiding structural validation .
Biological Activity
(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester, also known by its CAS number 127623-77-2, is a compound that has garnered attention due to its role in biochemical synthesis, particularly in collagen cross-linking. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C₁₅H₁₉N₁O₃
- Molecular Weight : 319.395 g/mol
- Appearance : Colorless oil
Biological Activity Overview
- Collagen Cross-Linking :
- Inhibition of Histone Deacetylases (HDACs) :
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Collagen Interaction : The compound facilitates the formation of stable cross-links in collagen, enhancing its mechanical properties. This is particularly important in wound healing and tissue repair processes .
- Epigenetic Modulation : By inhibiting HDACs, the compound can alter histone acetylation states, leading to changes in chromatin structure and gene transcription profiles. This mechanism has implications for cancer biology and treatment strategies .
Table 1: Summary of Biological Activities
Case Study: Collagen Synthesis
A study highlighted the role of this compound in enhancing collagen stability in vitro. The results showed increased tensile strength in collagen matrices treated with this compound compared to controls, indicating its potential application in regenerative medicine .
Case Study: Epigenetic Effects
In another study focusing on the epigenetic landscape of cancer cells, analogs of this compound were tested for their HDAC inhibitory activity. Results demonstrated that specific modifications to the structure significantly enhanced their potency against class I and II HDAC enzymes, suggesting a pathway for developing new anticancer therapies .
Q & A
Q. Key Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions like racemization .
- Temperature : Reactions are often conducted at 0°C to room temperature to preserve stereochemical integrity.
How can researchers optimize enantiomeric purity during synthesis, particularly in the tert-butyl esterification step?
Q. Advanced Methodological Considerations :
- Chiral Auxiliaries : Use of (S)-configured starting materials or chiral catalysts (e.g., Sharpless epoxidation catalysts) to maintain stereochemistry during esterification .
- Chromatographic Monitoring : Regular analysis via chiral HPLC or capillary electrophoresis to detect racemization, especially under acidic/basic conditions .
- Protection Strategies : Temporary protection of reactive groups (e.g., using tert-butyloxycarbonyl (Boc) for amines) to prevent undesired side reactions during esterification .
What analytical techniques are most effective for characterizing this compound, and how should they be applied?
Q. Basic Characterization :
Q. Advanced Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₅NO₅: 372.1814) and detects trace impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
How can minor impurities (e.g., diastereomers or oxidation byproducts) be detected and quantified?
Q. Advanced Analytical Design :
- LC-MS/MS : Quantifies impurities at ppm levels using selective ion monitoring (SIM) .
- Oxidative Stability Studies : Accelerated aging under O₂ or light exposure, followed by GC-MS to identify degradation products (e.g., epoxides from double bond oxidation) .
What are the primary applications of this compound in drug discovery, particularly in targeting enzymatic pathways?
Q. Basic Applications :
Q. Advanced Research :
- PROTAC Development : Incorporation into proteolysis-targeting chimeras (PROTACs) to degrade disease-related proteins via E3 ligase recruitment .
What precautions are necessary for handling this compound, given its potential reactivity?
Q. Methodological Safety :
- Storage : -20°C under argon to prevent hydrolysis of the tert-butyl ester or oxidation of the double bond .
- Handling : Use of gloves and fume hoods to avoid dermal/oral exposure (H302, H315 hazards) .
How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Q. Data Reconciliation Strategies :
- Assay Standardization : Validate protocols using positive controls (e.g., known protease inhibitors) to normalize inter-lab variability .
- Structural Confirmation : Re-synthesize batches and verify purity (>98% by HPLC) to rule out impurity-driven discrepancies .
How does the tert-butyl ester compare to other esters (e.g., methyl or benzyl) in stability and reactivity?
Q. Comparative Analysis :
- Stability : tert-Butyl esters are more resistant to hydrolysis under basic conditions than methyl esters but less stable than benzyl esters under acidic conditions .
- Reactivity : The bulky tert-butyl group sterically shields the ester carbonyl, reducing unintended nucleophilic attacks during peptide couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
